2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one

Lipophilicity Drug-likeness Membrane permeability

2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one (CAS 1904304-10-4) is a fully synthetic small molecule (C₁₈H₁₉ClN₂O₃, MW 346.81 g·mol⁻¹) that incorporates three distinct pharmacophoric elements within a single scaffold: a 4-chlorophenoxy group, a gem-dimethyl-substituted propan-1-one core, and a 3-(pyridin-3-yloxy)azetidine moiety linked via a tertiary amide bond. The compound is catalogued in PubChem under CID 92066292, with its structural identity confirmed by InChI Key HLRNEGMVLBDIPT-UHFFFAOYSA-N and canonical SMILES CC(C)(C(=O)N1CC(C1)OC2=CN=CC=C2)OC3=CC=C(C=C3)Cl.

Molecular Formula C18H19ClN2O3
Molecular Weight 346.81
CAS No. 1904304-10-4
Cat. No. B2369496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one
CAS1904304-10-4
Molecular FormulaC18H19ClN2O3
Molecular Weight346.81
Structural Identifiers
SMILESCC(C)(C(=O)N1CC(C1)OC2=CN=CC=C2)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H19ClN2O3/c1-18(2,24-14-7-5-13(19)6-8-14)17(22)21-11-16(12-21)23-15-4-3-9-20-10-15/h3-10,16H,11-12H2,1-2H3
InChIKeyHLRNEGMVLBDIPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one (CAS 1904304-10-4): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one (CAS 1904304-10-4) is a fully synthetic small molecule (C₁₈H₁₉ClN₂O₃, MW 346.81 g·mol⁻¹) that incorporates three distinct pharmacophoric elements within a single scaffold: a 4-chlorophenoxy group, a gem-dimethyl-substituted propan-1-one core, and a 3-(pyridin-3-yloxy)azetidine moiety linked via a tertiary amide bond [1]. The compound is catalogued in PubChem under CID 92066292, with its structural identity confirmed by InChI Key HLRNEGMVLBDIPT-UHFFFAOYSA-N and canonical SMILES CC(C)(C(=O)N1CC(C1)OC2=CN=CC=C2)OC3=CC=C(C=C3)Cl [2]. This compound belongs to the broader class of azetidine-containing aryloxy-propanone derivatives, a structural family that has been explored across multiple therapeutic target areas including kinase inhibition, ATF4 pathway modulation, and fatty acid amide hydrolase (FAAH) inhibition, although target-specific bioactivity data for this precise compound remain limited in the public domain [3].

Why Closest Analogs Cannot Substitute for 2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one in Research Programs


The 3-(pyridin-3-yloxy)azetidine moiety in this compound is not a generic, interchangeable azetidine substitution. Within the congeneric series of 2-(4-chlorophenoxy)-2-methyl-1-(3-substituted-azetidin-1-yl)propan-1-one derivatives, the 3-position substituent on the azetidine ring fundamentally alters key molecular properties: (1) the pyridin-3-yloxy group introduces a hydrogen-bond-accepting pyridine nitrogen with a pKaH of approximately 4.9–5.2, distinct from the thiazol-2-yloxy (pKaH ~2.5) or pyrazin-2-ylamino (pKaH ~1.5) analogs [1]; (2) the calculated octanol-water partition coefficient (clogP) for the pyridin-3-yloxy analog is estimated at approximately 3.2–3.5, compared to ~2.8 for the pyrazin-2-ylamino analog and ~3.8 for the 4-methylpyrazol-1-ylmethyl analog, creating different solubility-permeability profiles [2]; and (3) the oxygen-linked pyridine ring imposes distinct conformational preferences on the azetidine ring (pucker angle and N-substituent trajectory) relative to carbon-linked or nitrogen-linked analogs, which can affect target binding geometry even when nominal potency appears similar [3]. These differences mean that substituting a 'close' analog without verifying target-specific activity data for the exact compound introduces uncontrolled variables in any assay or synthetic pathway.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one Relative to Structural Analogs


Calculated Lipophilicity (clogP) Differentiation vs. Pyrazin-2-ylamino and Thiazol-2-yloxy Analogs

The target compound, incorporating a pyridin-3-yloxy substituent on the azetidine ring, exhibits a calculated octanol-water partition coefficient (clogP) of approximately 3.2–3.5 based on PubChem-computed properties [1]. By comparison, the direct structural analog 2-(4-chlorophenoxy)-2-methyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one, where the pyridyl-ether oxygen is replaced by an amino linker and the ring is pyrazine, is predicted to have a clogP of approximately 2.6–2.9 due to the additional hydrogen bond donor and more polar heterocycle [2]. Conversely, the 2-(4-chlorophenoxy)-2-methyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one analog with a thiazole ring is expected to show a higher clogP of approximately 3.6–3.9 due to the sulfur atom's decreased hydrogen-bonding capacity relative to oxygen in the pyridine system [2]. The pyridin-3-yloxy analog thus occupies a differentiated lipophilicity space that may balance passive membrane permeability with aqueous solubility.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Acceptor Capacity of Pyridin-3-yloxy vs. Trifluoroethoxy and Pyrazol-1-ylmethyl Azetidine Analogs

The pyridin-3-yloxy substituent in the target compound provides a well-positioned sp²-hybridized nitrogen atom (pyridine N, pKaH ≈ 5.0) that can serve as a hydrogen bond acceptor (HBA) with a preferred geometry defined by the oxygen linker and azetidine ring conformation [1]. In contrast, the 2-(4-chlorophenoxy)-2-methyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one analog replaces this HBA functionality with a trifluoroethoxy group (three fluorine atoms, strong electron-withdrawing inductive effect but no classical HBA capacity), while the 2-(4-chlorophenoxy)-2-methyl-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one analog replaces the ether-linked pyridine with a carbon-linked pyrazole that has a different HBA vector and basicity profile [2]. The pyridine nitrogen in the target compound offers a directional HBA interaction that is absent or geometrically distinct in these analogs, which is a critical consideration for structure-based drug design where a specific hydrogen bond to the target protein is hypothesized.

Molecular recognition Target engagement Hydrogen bonding

Azetidine Ring Conformational Constraints and Impact on Amide Bond Geometry vs. Non-Azetidine Analogs

The target compound incorporates a four-membered azetidine ring directly attached to the propan-1-one carbonyl via a tertiary amide bond. The azetidine ring imposes significant conformational constraints: the amide nitrogen is locked in a strained ring system with a C–N–C bond angle of approximately 90° (vs. ~109° for acyclic tertiary amides and ~108° for pyrrolidine amides), which alters the amide bond's rotational barrier and the trajectory of the 3-substituent relative to the carbonyl plane [1]. This contrasts with acyclic analogs (e.g., N,N-dimethyl or N-ethyl-N-methyl propanamide derivatives) that have high rotational freedom around the amide C–N bond, and with six-membered piperidine analogs that adopt chair conformations with distinct substituent orientations [2]. The azetidine scaffold has been shown in medicinal chemistry campaigns to reduce the entropic penalty of binding and to present substituents in a more defined spatial orientation, which can enhance target selectivity when the binding pocket accommodates this geometry [3].

Conformational restriction Amide bond geometry Scaffold rigidity

Absence of Publicly Available Quantitative Biological Activity Data for Target Compound vs. Documented Activity for Structurally Adjacent Chemotypes in ATF4 and Kinase Patent Families

A comprehensive search of PubChem, ChEMBL, BindingDB, and the patent literature reveals that no quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, % inhibition at defined concentration) are publicly available for the target compound 2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one (CAS 1904304-10-4, PubChem CID 92066292) as of the search date [1]. However, structurally adjacent chemotypes—specifically 2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide derivatives—have been disclosed as ATF4 pathway inhibitors in patent family WO2019008507A1 / US20200165229A1, with representative compounds showing cellular activity [2]. Similarly, azetidine-containing Mps1 kinase inhibitors with sub-nanomolar IC₅₀ values have been reported in the patent literature, though the target compound's pyridin-3-yloxy substitution pattern is distinct from the exemplified Mps1 chemotypes [3]. This data gap means that the target compound currently occupies a position as a structurally defined but biologically uncharacterized member of a therapeutically relevant chemical series, representing both a procurement opportunity (for novel target screening) and a research risk (unvalidated pharmacology).

Bioactivity data availability Patent landscape Target class membership

Procurement-Driven Application Scenarios for 2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one Based on Available Structural Differentiation Evidence


Novel Kinase Inhibitor Screening Library Member with Pyridinyl Hinge-Binding Potential

The pyridin-3-yloxy group in the target compound provides a neutral, moderately basic pyridine nitrogen (pKaH ≈ 5.0) capable of forming a hydrogen bond with the kinase hinge region, a well-established pharmacophore feature for ATP-competitive kinase inhibitors [1]. Combined with the azetidine ring's conformational restriction, which pre-organizes the 3-substituent for target engagement, this compound is a suitable candidate for inclusion in diversity-oriented kinase screening libraries, particularly where the screening cascade includes kinases with a preference for pyridine-based hinge binders over pyrazole- or pyrazine-based analogs [2]. Procurement is warranted for laboratories seeking to expand their in-house kinase inhibitor collection with an azetidine-containing chemotype that has both a defined hinge-binding motif and a chlorophenoxy group that can occupy a hydrophobic back pocket.

Synthetic Intermediate for Structure-Activity Relationship (SAR) Exploration of ATF4 Pathway Modulators

As a member of the 2-(4-chlorophenoxy)-2-methyl-1-(3-substituted-azetidin-1-yl)propan-1-one congeneric series, the target compound can serve as a key intermediate or reference point for SAR studies targeting the ATF4 pathway, a cellular stress response pathway implicated in cancer and neurodegenerative diseases [1]. The pyridin-3-yloxy substituent provides a distinct hydrogen-bonding and lipophilicity profile (clogP ≈ 3.2–3.5) compared to the pyrazin-2-ylamino (clogP ≈ 2.6–2.9) and thiazol-2-yloxy (clogP ≈ 3.6–3.9) analogs, enabling systematic exploration of how azetidine 3-position modifications affect ATF4 pathway inhibitory activity [2]. Procurement of the target compound alongside its closest analogs enables head-to-head SAR comparison across a focused chemical series.

Physicochemical Probe for Assessing Azetidine Ring Effects on Solubility-Permeability Balance

The target compound's unique combination of a moderately lipophilic chlorophenoxy group (clogP contribution ~2.5) and a hydrogen-bond-capable pyridin-3-yloxy azetidine (clogP contribution ~0.7–1.0) positions it as a useful probe molecule for studying how azetidine ring incorporation affects the solubility-permeability balance relative to acyclic or six-membered ring analogs [1]. The azetidine amide's restricted rotation (with an estimated 2–3 kcal·mol⁻¹ higher rotational barrier vs. acyclic amides) may influence aqueous solubility through reduced conformational entropy in the solvated state, a hypothesis that can be tested experimentally using the target compound in parallel artificial membrane permeability assays (PAMPA) and kinetic solubility measurements [2]. This application is relevant for laboratories developing predictive models for azetidine-containing drug candidates.

Chemical Biology Tool for Target Deconvolution via Affinity-Based Proteomics

As a biologically uncharacterized compound within a chemotype family (azetidine aryloxy-propanones) that includes known kinase and ATF4 pathway inhibitors, the target compound can be procured as a starting point for affinity-based target deconvolution studies [1]. The pyridine nitrogen and the chlorophenoxy group provide two distinct sites for potential linker attachment (via the pyridine ring at positions 2, 4, 5, or 6, or via replacement of the chlorine with a linker-functionalized group) for immobilization on affinity matrices or for the synthesis of photoaffinity labeling probes [2]. Successful target identification would transform this compound from an uncharacterized screening hit into a mechanistically defined chemical probe, substantially increasing its scientific and procurement value.

Quote Request

Request a Quote for 2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.